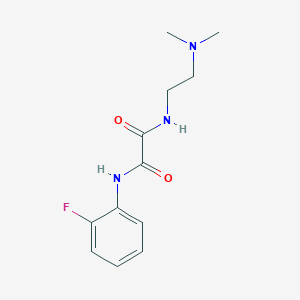
N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide” is a chemical compound with a complex structure. It contains a total of 61 bonds, including 30 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 1 double bond, and 11 aromatic bonds. The structure also includes 1 five-membered ring, 2 six-membered rings, 1 tertiary amide (aromatic), 2 tertiary amines (aliphatic), and 1 Pyrrole .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a variety of functional groups and rings, including a pyrrole, a tertiary amide, and two tertiary amines . The compound also includes a fluorophenyl group, which likely contributes to its unique properties .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensor Applications
The compound has been utilized in the development of fluorescent chemosensors. Specifically, a study highlighted the synthesis of a chemosensor with N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide structural units, showing remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions. This chemosensor exhibited the potential to detect and quantify Zn2+ in water samples, distinguishing it clearly from Cd2+ ions. The binding properties with Zn2+ were thoroughly investigated, confirming its utility in fluorescent detection applications (Kim et al., 2016).
Neurological Disease Diagnosis
The compound's derivative, [18F]FDDNP, has been instrumental in diagnosing neurological diseases like Alzheimer's. It was employed in positron emission tomography (PET) studies to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer's patients. This non-invasive technique has greatly aided in the diagnostic assessment of Alzheimer's and could potentially be applied to monitor responses during treatment trials (Shoghi-Jadid et al., 2002).
Biocompatible Macromolecular Luminogens
In another interesting application, derivatives of this compound were part of the synthesis of nonaromatic biocompatible macromolecular luminogens. These were used for sensing and removals of Fe(III) and Cu(II) ions, showing excellent biocompatibility and sensitivity in detections/exclusions. The intrinsic fluorescence and selective coordinations with the ions demonstrated the compound's potential in multipurpose applications, including water purification and environmental monitoring (Dutta et al., 2020).
Gene Vector and Bioimaging Applications
The compound also found use in the field of bioimaging and gene delivery. Star-shaped polycations with a structure related to N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide were synthesized for fluorescent gene vectors and bioimaging. These compounds, due to their good fluorescence properties and ability to condense DNA into stable nanoparticles, were efficient in delivering DNA into live cells, showcasing higher efficiency and lower cytotoxicity than some commercial alternatives (You et al., 2014).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O2/c1-16(2)8-7-14-11(17)12(18)15-10-6-4-3-5-9(10)13/h3-6H,7-8H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAIFVWXCIERAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B3004267.png)
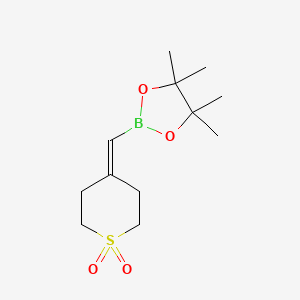


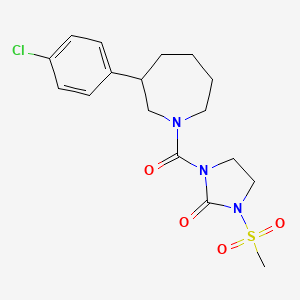

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B3004277.png)
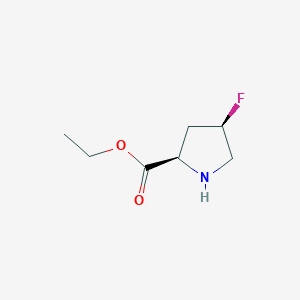
![[4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone](/img/structure/B3004280.png)
![ethyl 2-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3004282.png)
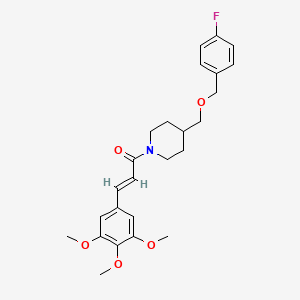
![4-fluoro-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B3004284.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3004285.png)